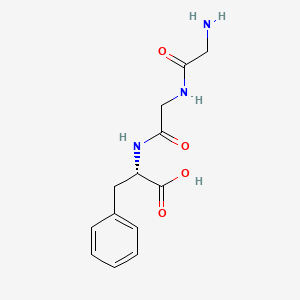

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid

説明

Gly-Gly-Phe is a tripeptide composed of glycine, glycine and L-phenylalanine residues joined in sequence. It has a role as a metabolite.

作用機序

Target of Action

H-Gly-Gly-Phe-OH, also known as Gly-Gly-Phe or (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid, is a tripeptide linker that may be used in the creation of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies that are specific to certain antigens present on the surface of cells .

Mode of Action

The N-terminal of the glycine tripeptide in H-Gly-Gly-Phe-OH is free to perform a variety of reactions such as couplings with carboxylic acids or N-hydroxysuccinimide (NHS) esters . This allows the compound to bind to the antibodies, forming an ADC. The ADC can then specifically target cells that express the antigen recognized by the antibody, delivering the drug directly to these cells .

Biochemical Pathways

It is known that the compound can self-assemble into hydrogels . These hydrogels have potential applications in biomedical fields such as drug delivery and tissue engineering .

Pharmacokinetics

As a peptide, it is expected to have good bioavailability due to its small size and simple synthesis method .

Result of Action

The result of the action of H-Gly-Gly-Phe-OH is the formation of ADCs that can deliver drugs directly to specific cells . This targeted delivery can increase the efficacy of the drug and reduce side effects by minimizing exposure to non-target cells .

Action Environment

The action of H-Gly-Gly-Phe-OH can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the self-assembly of the compound into hydrogels . Additionally, the presence of other molecules, such as carboxylic acids or NHS esters, can influence the compound’s ability to form ADCs .

生物活性

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid, also known by its CAS number 6234-26-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 426.47 g/mol. It features a complex structure that includes multiple functional groups, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Antitumor Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, making it a candidate for cancer therapy.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cell proliferation and survival.

- Modulation of Signaling Pathways : It appears to influence several signaling pathways, including those related to inflammation and apoptosis.

- Interaction with Cellular Receptors : The compound may bind to various receptors, impacting cellular responses and gene expression.

Case Studies

-

Antimicrobial Activity :

- A study conducted on the antimicrobial properties revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be lower than those for commonly used antibiotics, indicating its potential as an alternative treatment option.

-

Antitumor Effects :

- In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7 line) with an IC50 value of 15 µM. Further investigations suggested that the mechanism involved the induction of apoptosis through the activation of caspase pathways.

-

Neuroprotection :

- Research on neuroprotective effects showed that treatment with this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective role against neurodegeneration.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Antitumor | Inhibition of MCF-7 cell proliferation | |

| Neuroprotective | Reduction in oxidative stress markers |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes involved in cell growth |

| Signaling Pathway Modulation | Affects pathways related to inflammation and apoptosis |

| Receptor Interaction | Binds to receptors influencing cellular responses |

科学的研究の応用

Pharmaceutical Applications

-

Drug Development :

- The compound has been investigated as a potential agent in drug formulations targeting specific biological pathways. Its structure allows it to function as a peptide linker in drug conjugates, enhancing the delivery of therapeutic agents to targeted tissues.

-

Cancer Treatment :

- Research indicates that (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid can be utilized in the development of radiolabeled inhibitors for prostate-specific membrane antigen (PSMA). These inhibitors are crucial for imaging and treating castration-resistant prostate cancer. Studies show that incorporating this compound into PSMA inhibitors can reduce renal uptake while maintaining tumor targeting efficiency, which is critical for minimizing side effects during treatment .

-

Peptide Synthesis :

- As a building block in peptide synthesis, this compound facilitates the creation of larger peptides with specific functionalities. Its amino acid sequence allows for the construction of peptides that can mimic natural proteins, potentially leading to new therapeutic agents.

Biochemical Applications

-

Enzyme Substrates :

- The compound serves as a substrate for various enzymes, enabling researchers to study enzyme kinetics and mechanisms. Its structural properties make it suitable for evaluating enzyme activity and specificity.

- Metabolite Studies :

Case Studies and Research Findings

化学反応の分析

Synthetic Formation and Peptide Bond Stability

The tripeptide is synthesized via sequential peptide coupling reactions. Key steps include:

- Boc-protection : tert-Butoxycarbonyl (Boc) groups are used to protect the α-amino group during glycine and phenylalanine coupling .

- Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid) removes Boc groups post-coupling .

- Coupling agents : Diphenylsilane and other reagents facilitate amide bond formation between glycine and phenylalanine residues .

Reaction Scheme :

- Boc-Gly-OH + H-Gly-OBzl → Boc-Gly-Gly-OBzl

- Boc-Gly-Gly-OH + H-Phe-OH → Boc-Gly-Gly-Phe-OH

- TFA deprotection → Gly-Gly-Phe

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Diphenylsilane, ACN, 80°C | 80% | |

| 2 | HATU, DIPEA, DMF | 78% | |

| 3 | TFA/DCM (1:1), rt | >95% |

Enzymatic and Hydrolytic Degradation

The peptide bonds in Gly-Gly-Phe are susceptible to hydrolysis under acidic/basic conditions and enzymatic cleavage:

- Acid Hydrolysis : Cleavage at phenylalanine’s C-terminal bond in 6M HCl at 110°C .

- Brush Border Enzymes : Enzymes like aminopeptidases cleave the N-terminal glycine residue in vivo .

- Proteasome-Mediated Degradation : The compound undergoes oxidative metabolism (e.g., hydroxylation) in liver microsomes .

Stability Data :

| Condition | Half-Life | Metabolites Identified | Source |

|---|---|---|---|

| pH 1.2 (37°C) | 2.5 h | Gly-Gly, Phe | |

| Mouse plasma (37°C) | 1.2 h | Hydrolyzed fragments | |

| Human plasma (37°C) | >24 h | Stable |

Functionalization and Conjugation Reactions

The free amino and carboxylic acid groups enable further derivatization:

- N-Methylation : Reduces hydrogen bonding capacity but diminishes bioactivity (e.g., 1000-fold loss in potency) .

- Esterification : Methyl ester formation at the C-terminus improves membrane permeability .

- Immunoconjugation : Coupling to antibodies via NHS esters or maleimide linkers for targeted therapies .

Example Reaction :

Esterification :

Gly-Gly-Phe + CH₃OH (H⁺) → Gly-Gly-Phe-OMe

| Parameter | Value | Source |

|---|---|---|

| Yield | 85% | |

| Purity | >95% |

Metabolic Pathways

In vivo studies highlight two primary pathways:

- Hepatic Oxidation : Cytochrome P450-mediated hydroxylation of the phenyl ring .

- Renal Clearance : Hydrolysis of the P1 amide bond in mouse plasma, forming a carboxylic acid metabolite .

Metabolite Profile :

| Metabolite | Structure | Enzyme Involved | Source |

|---|---|---|---|

| M659a | Hydroxylated biphenyl | CYP3A4 | |

| M659b | Oxidized lactam | CYP2D6 |

Stability Under Oxidative Conditions

Exposure to reactive oxygen species (ROS) leads to:

- Side-Chain Oxidation : Phenylalanine’s benzyl group forms hydroxylated derivatives .

- Peptide Bond Scission : Radical-mediated cleavage at glycine residues .

Experimental Observations :

| Oxidizing Agent | Degradation Rate | Major Product |

|---|---|---|

| H₂O₂ (1 mM) | 40% in 6 h | Gly-Gly-OH |

| Fe²⁺/Ascorbate | 75% in 2 h | Fragments |

特性

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-7-11(17)15-8-12(18)16-10(13(19)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,17)(H,16,18)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJAOGBVWCYGHZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308519 | |

| Record name | Glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6234-26-0 | |

| Record name | Glycylglycyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, N-(N-glycylglycyl)-3-phenyl-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Gly-Gly-Phe?

A1: The molecular formula of Gly-Gly-Phe is C12H15N3O4. Its molecular weight is 265.26 g/mol.

Q2: Is there any spectroscopic data available for Gly-Gly-Phe?

A2: Yes, several studies utilize spectroscopic techniques for structural analysis. [] For example, NMR spectroscopy has been extensively employed to study the conformation of Gly-Gly-Phe and its derivatives, particularly in the context of enkephalin analogs. []

Q3: What is the significance of the Gly-Gly-Phe sequence in opioid peptides?

A3: The Gly-Gly-Phe sequence is a key structural motif found in numerous opioid peptides, including enkephalins. [, , , , ] This tripeptide sequence is crucial for binding to opioid receptors. []

Q4: How do modifications to the Gly-Gly-Phe sequence affect opioid activity?

A4: Modifications to this sequence, such as N-terminal extensions, C-terminal extensions, and cyclization, significantly influence the activity, potency, and selectivity of enkephalin analogs for different opioid receptor subtypes (mu, delta, kappa). [, , ]

Q5: Why is the tyrosine residue preceding the Gly-Gly-Phe sequence in enkephalins considered important?

A6: The N-terminal tyrosine residue in enkephalins is essential for opioid activity. [, , ] Removing it or modifying it significantly diminishes the peptide's ability to bind to opioid receptors and elicit a biological response. [, , ]

Q6: Are there any studies investigating the effect of carbohydrate conjugation to the Gly-Gly-Phe sequence in enkephalins?

A7: Yes, researchers have synthesized O-glucopeptides by attaching a glucose molecule to the tyrosine residue of enkephalin analogs containing the Gly-Gly-Phe sequence. [] This modification was found to influence the biological activity and potentially the conformation of these opioid peptides. []

Q7: Does Gly-Gly-Phe itself bind to opioid receptors?

A8: While Gly-Gly-Phe is a crucial component of enkephalins that bind to opioid receptors, the tripeptide alone has a significantly lower affinity for these receptors compared to the full pentapeptide sequence. [, , , ]

Q8: How do enkephalins containing the Gly-Gly-Phe sequence interact with opioid receptors?

A9: Enkephalins, containing the Gly-Gly-Phe sequence, bind to opioid receptors on cell surfaces, primarily in the central and peripheral nervous systems. [, ] This binding triggers a cascade of intracellular events, including inhibition of adenylate cyclase activity, leading to downstream effects like pain relief. [, , , ]

Q9: What are the downstream effects of enkephalins binding to opioid receptors?

A10: Enkephalins, by binding to opioid receptors, primarily induce analgesia (pain relief). [, , , , , ] They also influence various physiological processes, including mood, stress response, and gastrointestinal motility. [, , , ]

Q10: Do enkephalins always inhibit spontaneous muscle contractions?

A11: While enkephalins are known for their inhibitory effects on muscle contractions, this is not universally true. [, ] For instance, FMRFamide (Phe-Met-Arg-Phe-NH2), a neuropeptide structurally similar to enkephalins, inhibits spontaneous contractions of the Aplysia anterior gizzard, but Met-enkephalin does not affect this activity. []

Q11: Does Gly-Gly-Phe possess any catalytic properties?

A12: Gly-Gly-Phe itself does not exhibit inherent catalytic activity. It is a substrate for enzymes like aminopeptidases and endopeptidases, which cleave peptide bonds. [, ]

Q12: What is the role of enzymes in processing peptides containing the Gly-Gly-Phe sequence?

A13: Enzymes like prohormone convertases (PC1 and PC2) and enkephalin aminopeptidases play crucial roles in processing larger precursor peptides containing the Gly-Gly-Phe sequence into active enkephalins. [, ] These enzymes exhibit specific cleavage sites, influencing the type and quantity of opioid peptides produced. [, ]

Q13: Can you elaborate on the proteolytic processing of proenkephalin?

A14: The proenkephalin precursor, containing multiple copies of the Gly-Gly-Phe sequence, undergoes a series of enzymatic cleavages by prohormone convertases (PC1 and PC2) to generate various enkephalin peptides. [] Research suggests that PC2 plays a more significant role than PC1 in the final steps of generating mature, active enkephalins. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。